molecular formula C11H12N2O B1269150 2-cyano-N-(2-ethylphenyl)acetamide CAS No. 87165-08-0

2-cyano-N-(2-ethylphenyl)acetamide

Cat. No.: B1269150
CAS No.: 87165-08-0
M. Wt: 188.23 g/mol
InChI Key: PSOHSBHEQKJRIQ-UHFFFAOYSA-N
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Description

2-cyano-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

2-Cyano-N-(2-ethylphenyl)acetamide is a versatile chemical used as a building block in synthesizing polyfunctionalized heterocyclic compounds. It plays a significant role in heterocyclic synthesis due to its reactivity and ability to form complex structures (Gouda, 2014).

Intermediate for Antimalarial Drugs

N-(2-Hydroxyphenyl)acetamide, which can be derived from compounds related to this compound, serves as an intermediate in the natural synthesis of antimalarial drugs. This showcases its importance in developing treatments for serious diseases (Magadum & Yadav, 2018).

Antitumor Properties

A derivative of this compound, specifically 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, has been used to create various heterocyclic derivatives with significant antitumor activities. These derivatives were tested against several human cancer cell lines, showing high inhibitory effects, which highlights its potential in cancer research (Shams et al., 2010).

Metabolism in Herbicides

This compound-related compounds, specifically chloroacetamide herbicides, have been studied for their metabolism in human and rat liver microsomes. These studies provide insight into the metabolic pathways of these herbicides, which is crucial for understanding their environmental impact and safety (Coleman et al., 2000).

Synthesis of Biological Interest Compounds

This compound has been utilized in the synthesis of arylazocarbazole derivatives, which are of biological interest. Such derivatives have potential applications in various fields of medicinal and pharmaceutical chemistry (Fadda et al., 2010).

Properties

IUPAC Name

2-cyano-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHSBHEQKJRIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352664
Record name 2-cyano-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87165-08-0
Record name 2-cyano-N-(2-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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